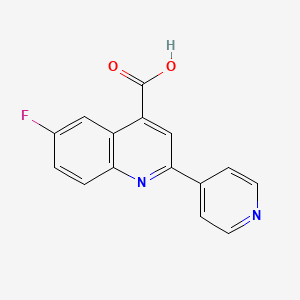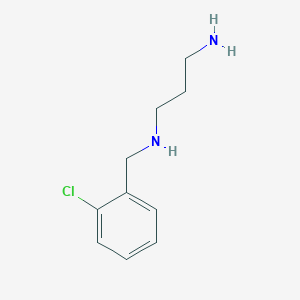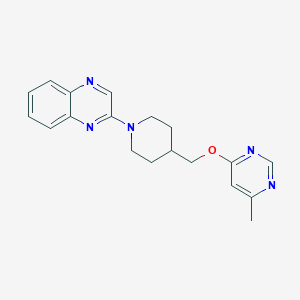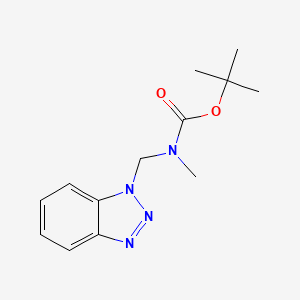
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of pyridazine, piperazine, and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinyl intermediate: This could involve the reaction of a pyridine derivative with hydrazine to form the pyridazine ring.
Attachment of the piperazine ring: The pyridazinyl intermediate can then be reacted with piperazine under suitable conditions, such as in the presence of a base and a solvent like ethanol.
Incorporation of the thiophene moiety: The final step might involve the reaction of the piperazinyl intermediate with a thiophene derivative, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the pyridazine or pyridine rings, potentially leading to dihydropyridazine or dihydropyridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridazine, pyridine, or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(benzofuran-2-yl)methanone: Similar structure but with a benzofuran ring.
Uniqueness
The uniqueness of (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
属性
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-18(14-4-3-13-26-14)24-11-9-23(10-12-24)17-7-6-16(21-22-17)20-15-5-1-2-8-19-15/h1-8,13H,9-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKOJJLAGZRYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2442982.png)


![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2442989.png)
![1-(2,5-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2442990.png)

![N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2442992.png)

![N,N-dimethyl-2-(3-(3-(trifluoromethyl)phenyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2442994.png)

![Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2442999.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate](/img/structure/B2443000.png)
![6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443001.png)
![7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2443002.png)
